MART-1(32-40) -

MART-1(32-40)

Catalog Number: EVT-244045
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma antigen recognized by T-cells 1; MART-1
Source

MART-1(32-40) is synthesized from the MART-1 protein, which is expressed predominantly in melanocytes and melanoma cells. The peptide can be produced through solid-phase peptide synthesis techniques, ensuring high purity and quality for research and therapeutic applications .

Classification

MART-1(32-40) is classified as a tumor-associated antigen (TAA). It belongs to the category of neoantigens that are recognized by cytotoxic T lymphocytes (CTLs), particularly in the context of HLA class I molecules. This classification underscores its relevance in cancer immunotherapy and vaccine development.

Synthesis Analysis

Methods

The synthesis of MART-1(32-40) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high efficiency and purity. In SPPS, the peptide chain is assembled stepwise on a solid support, allowing for easy purification at each stage.

Technical Details:

  1. Resin Selection: A suitable resin is chosen based on the desired peptide length and properties.
  2. Coupling Reactions: Amino acids are sequentially added using coupling reagents to form peptide bonds.
  3. Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological assays .
Molecular Structure Analysis

Structure

The molecular structure of MART-1(32-40) consists of nine amino acids arranged in a specific sequence that allows it to bind effectively to HLA-A*0201 molecules. The structure can be represented as follows:

AAGIGILTV\text{AAGIGILTV}

Data

The molecular weight of MART-1(32-40) is approximately 1035.2 Da, and its hydrophobicity index indicates that it has moderate hydrophobic characteristics, which may influence its interaction with cell membranes and immune receptors.

Chemical Reactions Analysis

Reactions

MART-1(32-40) does not undergo traditional chemical reactions as seen in small organic molecules; instead, its primary interactions occur through binding to major histocompatibility complex (MHC) molecules on antigen-presenting cells.

Technical Details:

  1. Binding Affinity: The binding affinity of MART-1(32-40) to HLA-A*0201 can be assessed using dissociation rate measurements.
  2. T-cell Activation: When presented by dendritic cells, this peptide can stimulate specific T-cell responses, leading to the activation of cytotoxic T lymphocytes against melanoma cells .
Mechanism of Action

Process

The mechanism of action for MART-1(32-40) involves its presentation on HLA-A*0201 molecules on the surface of antigen-presenting cells. When recognized by T-cell receptors (TCRs), this interaction triggers a cascade of immune responses:

  1. T-cell Activation: Recognition leads to T-cell activation and proliferation.
  2. Cytotoxic Response: Activated T-cells migrate to tumor sites where they recognize and kill melanoma cells expressing MART-1 .

Data

Studies have shown that T-cells specific for MART-1(32-40) can produce cytokines such as interferon-gamma upon activation, indicating robust immune responses against melanoma.

Physical and Chemical Properties Analysis

Physical Properties

MART-1(32-40) exists as a solid at room temperature but can be dissolved in aqueous solutions for biological assays. Its solubility is influenced by pH and ionic strength.

Chemical Properties

The peptide exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions. Its stability profile is crucial for therapeutic applications where prolonged activity is desired.

Relevant Data:

  • Solubility: Soluble in water at physiological pH.
  • Stability: Stable at -20°C for extended periods when stored properly.
Applications

Scientific Uses

MART-1(32-40) has significant applications in cancer immunotherapy:

  1. Vaccine Development: It serves as a candidate for therapeutic vaccines aimed at enhancing anti-tumor immunity.
  2. Diagnostic Tools: Used in assays to monitor T-cell responses in patients undergoing immunotherapy.
  3. Research Studies: Investigated in preclinical models to understand T-cell dynamics and tumor microenvironments .
Introduction to MART-1(32-40) in Melanoma Immunology

Historical Discovery and Nomenclature of MART-1 as a Tumor Antigen

The MART-1 antigen was independently identified in 1994 by two research groups, leading to dual nomenclature:

  • Kawakami et al. isolated the antigen via cDNA cloning from melanoma-infiltrating lymphocytes (TILs) and designated it MART-1 (Melanoma Antigen Recognized by T-cells 1) [10].
  • Coulie et al. identified the same gene through autologous CTL screening and named it Melan-A (Melanocyte Antigen) [1] [10].

The MLANA gene encodes a 118-amino acid transmembrane protein localized to melanosomes. MART-1(32-40) corresponds to residues 32–40 within the protein’s primary structure. Unlike mutated tumor antigens, MART-1 is a wild-type differentiation antigen expressed in normal melanocytes, retina, and benign nevi, but overexpressed in malignant melanoma [6] [8] [10].

Role of MART-1(32-40) in HLA-A*0201-Restricted Immune Responses

MART-1(32-40) functions as a subdominant epitope within the HLA-A*0201 immunopeptidome, distinguished by its binding kinetics and CTL activation profile:

◼ Epitope Processing and MHC Presentation

  • Binding Affinity: MART-1(32-40) exhibits moderate affinity for HLA-A*0201 (fluorescence index: 1.2–1.5), significantly lower than the immunodominant epitope MART-1(27-35) (FI: 2.8) [2] [5].
  • Peptide Stability: Complexes with HLA-A*0201 dissociate within 4–6 hours, contrasting with the stable binding of optimized epitopes like gp100(209–217) [2] [7].

◼ T-Cell Recognition and Cross-Reactivity

  • Precursor Frequency: Naive CD8+ T cells specific for MART-1(32-40) occur at ~1/50,000 in peripheral blood, 20-fold lower than MART-1(27-35)-reactive T cells [10].
  • Cross-Priming Potential: Dendritic cells infected with MART-1-encoding viral vectors (e.g., vaccinia) can present MART-1(32-40) and activate CTLs in vitro, though responses are weaker than those against MART-1(27-35) [5].

Table 1: Immune Properties of MART-1 Epitopes

EpitopeSequenceHLA-A*0201 Affinity (FI)Dissociation Half-lifeCTL Precursor Frequency
MART-1(27-35)AAGIGILTV2.8>8 hours~1/1,000
MART-1(32-40)ILTVILGVL1.54–6 hours~1/50,000
gp100(209–217)IMDQVPFSV3.1>8 hours~1/10,000

◼ Immunogenicity Enhancement Strategies

  • Altered Peptide Ligands (APLs): Substitutions at anchor residues (e.g., position 1 or 9) improve HLA binding. Analog peptides like 1Y (Y-LTVILGVL) show 3-fold higher affinity but may shift immunodominance hierarchies [2].
  • Heteroclitic Analogs: While not applied clinically to MART-1(32-40), analogous modifications to gp100(209–217) (e.g., 209-2M) demonstrate proof-of-concept for epitope optimization [5].

Position of MART-1(32-40) Within Melanoma Antigen Hierarchy

◼ Expression Heterogeneity in Melanoma

MART-1 protein is expressed in >90% of metastatic melanomas, but intensity and distribution vary:

  • 35% of lesions show MART-1 expression in <50% of tumor cells [7].
  • 6–10% of metastases lose MART-1 entirely, correlating with immune escape [4] [7].MART-1(32-40) presentation depends on intact antigen processing machinery, which is frequently downregulated in advanced melanoma [1] [8].

◼ Immunodominance Hierarchy

Among HLA-A*0201-restricted melanoma epitopes, MART-1(32-40) occupies a tiered position:

Table 2: Immunodominance Hierarchy of Melanoma Epitopes

RankEpitopePrevalence in TILsClinical Response Correlation
1MART-1(27-35)70–80%Strong (vitiligo association)
2gp100(209–217)40–50%Moderate
3MART-1(32-40)10–15%Weak/incidental
4Tyrosinase(368–376)5–10%Rare

Key factors influencing this hierarchy:

  • TCR Avidity: T cells recognizing MART-1(32-40) exhibit lower functional avidity (EC50: 10–100 nM) compared to MART-1(27-35)-reactive T cells (EC50: 0.1–1 nM) [5] [10].
  • Epitope Density: MART-1(32-40) is presented at ~50 copies/cell versus >500 copies/cell for MART-1(27-35) [1].
  • Central Tolerance Constraints: T cells escaping thymic deletion for MART-1(32-40) possess lower reactivity thresholds than those for dominant epitopes [10].

◼ Clinical Implications

  • Vaccine Design: Most clinical trials prioritize MART-1(27-35) or gp100 epitopes due to stronger immunogenicity. MART-1(32-40) serves as a secondary target in poly-epitope vaccines [5] [8].
  • Immune Monitoring: Detection of MART-1(32-40)-specific CTLs in peripheral blood or TILs provides evidence of broad anti-melanoma immunity, even if subdominant [7] [10].

Concluding Perspectives

MART-1(32-40) exemplifies the complexity of tumor antigen hierarchies, where moderate MHC binding, suboptimal TCR engagement, and tolerance mechanisms collectively constrain its immunotherapeutic utility. Future strategies may exploit engineered APLs or combinatorial approaches to overcome its subdominant status and expand the arsenal of targets against melanoma.

Properties

Product Name

MART-1(32-40)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.